molecular formula C10H10FNO3 B177116 4-(4-Fluoroanilino)-4-oxobutanoic acid CAS No. 199461-14-8

4-(4-Fluoroanilino)-4-oxobutanoic acid

Cat. No.: B177116
CAS No.: 199461-14-8
M. Wt: 211.19 g/mol
InChI Key: NAPJELQHRKGMDD-UHFFFAOYSA-N
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Description

4-(4-Fluoroanilino)-4-oxobutanoic acid is a valuable chemical synthon in scientific research, particularly in the synthesis of complex molecules for pharmaceutical development. Its structure, featuring a succinamic acid backbone substituted with a 4-fluorophenyl group, makes it a versatile intermediate. Researchers utilize this compound in the regioselective synthesis of pyrrolidine-2,5-dione (succinimide) derivatives, which are common structural motifs in medicinal chemistry . The reaction of unsymmetrically substituted cyclic anhydrides with amines, such as 4-fluoroaniline, can yield this acid as a specific regioisomer, with the reaction's regioselectivity being temperature-dependent . Furthermore, derivatives of succinamic acid are employed in drug design due to their binding efficacy and low toxicity . This compound also serves as an organic precursor in the development of metal-organic complexes, where its carboxylate group can coordinate to metal centers like tin(IV) for potential biochemical applications . It is strictly for use in laboratory research.

Properties

IUPAC Name

4-(4-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJELQHRKGMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308505
Record name 4-(4-fluoroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199461-14-8
Record name 4-(4-fluoroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The anhydride (I) reacts with p-fluoroaniline in a 1:1 molar ratio under anhydrous THF at 20–25°C. Nucleophilic attack by the aniline’s amine group occurs at the β-carbonyl position of the anhydride, leading to ring opening and formation of β-succinamic acid (Fig. 1). This regioselectivity is temperature-dependent: at 55°C, a mixture of α- and β-isomers forms, whereas room temperature exclusively yields the β-isomer.

Optimization Parameters

  • Solvent : Dry THF ensures solubility and prevents hydrolysis.

  • Stoichiometry : A 1:1 ratio minimizes side products.

  • Work-up : Acidification with HCl precipitates the product, which is recrystallized from ethanol to achieve 86% purity.

Experimental Procedure

  • Dissolve 92 mg (0.35 mmol) of anhydride (I) in 5 mL dry THF.

  • Add 39 mg (0.35 mmol) p-fluoroaniline and stir for 12 hours at 25°C.

  • Evaporate THF, dissolve the residue in saturated NaHCO₃, and filter.

  • Acidify with 1 N HCl to pH 2–3, collect the precipitate, and recrystallize from ethanol.

Direct Amidation of Succinic Anhydride Derivatives

An alternative route involves the direct amidation of succinic anhydride derivatives with p-fluoroaniline, though this method requires careful control to avoid regioisomeric mixtures.

Reaction Design

Succinic anhydride reacts with p-fluoroaniline in polar aprotic solvents (e.g., dimethylformamide, DMF) under basic conditions. The amine attacks the electrophilic carbonyl, forming this compound (Fig. 2). However, competing reactions at both carbonyl groups necessitate stoichiometric precision.

Key Challenges

  • Regioselectivity : Without steric or electronic directing groups, mixtures of α- and β-amides form.

  • Yield : Reported yields range from 60–75%, lower than the anhydride method.

Protocol Enhancements

  • Catalysis : Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) improves coupling efficiency.

  • Temperature : Conducting the reaction at 0°C suppresses side reactions.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

ParameterAnhydride Ring-OpeningDirect AmidationStobbe Adaptation
Yield86%60–75%40–50%
RegioselectivityHigh (β-only at 25°C)ModerateN/A
Reaction Time12 hours6–8 hours24–48 hours
Purification DifficultyLow (recrystallization)ModerateHigh

Optimization Strategies

Temperature Control

Maintaining temperatures below 30°C in the anhydride method prevents isomerization, ensuring >95% β-selectivity.

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reagent solubility, while protic solvents (e.g., ethanol) aid in crystallization.

Catalytic Additives

EDCI or N-hydroxysuccinimide (NHS) increases amidation efficiency, particularly in direct methods.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Signals at δ 1.28 (d, J = 15.6 Hz) and δ 4.52 (br. s) confirm the fluorenyl and amide protons.

  • ¹³C NMR : Peaks at 174.2 ppm (C=O) and 161.5 ppm (C-F) validate the structure.

Crystallographic Confirmation

SC-XRD reveals two crystallographically distinct molecules in the asymmetric unit, with dihedral angles of 76.09° and 23.7° between the fluorophenyl and acetamide groups .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 4-(4-Fluoroanilino)-4-oxobutanoic acid exhibits significant biological activity:

  • Anti-Cancer Potential : It has been studied for its ability to inhibit enzymes involved in tumor growth, suggesting a role as an anti-cancer agent.
  • Inflammatory Pathways : The compound's structural similarity to known pharmacophores indicates potential interactions with enzymes and receptors involved in inflammatory responses.
  • Neurochemistry Applications : Preliminary studies suggest that it can inhibit specific enzymes related to neurotransmitter metabolism, potentially influencing metabolic pathways linked to neurological disorders.

Scientific Research Applications

The applications of this compound span various fields:

Field Application
ChemistryBuilding block for synthesizing more complex molecules.
BiologyBiochemical probe for studying enzyme interactions and metabolic pathways.
MedicinePotential therapeutic properties including anti-inflammatory and anticancer activities.
IndustryDevelopment of advanced materials and polymers with specific properties.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Investigations have focused on its binding affinity to various biological targets, indicating potential modulation of cell signaling pathways.
  • Therapeutic Research :
    • Studies have explored its efficacy as an anti-cancer agent by assessing its impact on tumor growth inhibition through enzyme inhibition.
  • Material Science Applications :
    • Its unique chemical properties have led to exploration in developing specialty chemicals and materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-(4-Fluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by acting as a ligand for metal ions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

4-(4-Chloroanilino)-4-oxobutanoic Acid (CAS 1008018-98-1)
  • Structure : Features a chlorine atom at the para position of the aniline ring instead of fluorine.
  • Properties : The chloro group, being less electronegative than fluorine, reduces the compound’s polarity. This may lower solubility in polar solvents compared to the fluoro analog.
4-(2-Chlorophenyl)amino-4-oxobutanoic Acid (CAS 20266-25-5)
  • Structure : Ortho-chloro substitution introduces steric hindrance near the amide bond.
5,5,5-Trifluoro-4-(4-fluoroanilino)pentanoic Acid
  • Structure: Incorporates a trifluoromethyl group on the pentanoic acid chain.
  • Effect : The trifluoromethyl group enhances metabolic stability and acidity (pKa ~3.5–4.0), making it more resistant to enzymatic degradation than the parent compound .

Alkyl- and Alkoxy-Substituted Analogs

4-(4-Methylanilino)-4-oxobutanoic Acid
  • Structure : Methyl group at the para position of the aniline ring.
  • Spectral Analysis: Infrared (IR) spectra show distinct N-H and C=O stretches at 3300 cm⁻¹ and 1700 cm⁻¹, respectively, with minor shifts compared to the fluoro analog due to reduced hydrogen bonding .
4-(3-Methoxyanilino)-4-oxobutanoic Acid (CAS 16141-44-9)
  • Structure : Methoxy group at the meta position.
  • Impact : The methoxy group’s electron-donating nature increases solubility in polar solvents (e.g., water solubility ~2.1 mg/mL) but may reduce thermal stability compared to halogenated analogs .

Complex Substituents and Derivatives

4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic Acid
  • Structure : Incorporates a sulfonamide-piperazine moiety.
4-(4-Methylcyclohexyl)-4-oxobutanoic Acid (HMDB0253742)
  • Structure : Cyclohexyl group replaces the aromatic aniline.
  • Impact : The hydrophobic cyclohexyl moiety drastically increases logP (predicted ~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

Biological Activity

4-(4-Fluoroanilino)-4-oxobutanoic acid, also referred to as 4-((4-fluorophenyl)amino)-4-oxobutanoic acid, is a compound with significant biological relevance due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₉FNO₃. The compound features a fluoroaniline moiety attached to a butanoic acid backbone, characterized by a carbonyl group (C=O) adjacent to both the fluorinated aromatic ring and an amino group. This configuration enhances its lipophilicity and bioactivity compared to non-fluorinated analogs.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Reaction with Succinic Anhydride :
    • Step 1 : 4-Fluoroaniline is reacted with succinic anhydride in dichloromethane.
    • Step 2 : The mixture is stirred at room temperature for several hours.
    • Step 3 : The product is isolated by filtration and purified through recrystallization.
  • Ring-opening Reactions :
    • Another method involves the ring-opening reaction of 3-(9H-fluoren-9-yl)dihydrofuran-2,5-dione with para-fluoroaniline, yielding the compound with high regioselectivity under controlled temperatures.

Enzymatic Inhibition

Research indicates that this compound acts as a potent inhibitor in various enzymatic pathways, particularly those related to neurochemistry. Its structural similarity to known inhibitors allows it to interact effectively with target enzymes, influencing metabolic pathways associated with neurological disorders .

Key Findings :

  • Neurotransmitter Metabolism : The compound has shown effectiveness in inhibiting specific enzymes involved in neurotransmitter metabolism, which may have implications for treating conditions like Parkinson's disease and other neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. In vitro tests against various bacterial strains have demonstrated moderate activity, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
4-Aminobenzoic AcidContains an amino group on a benzene ringLacks fluorine substitution
3-FluoroanilineFluoro-substituted anilinePrimarily used in dye manufacturing
5-FluorouracilFluorinated pyrimidine derivativeAntitumor activity; used in cancer therapy

The presence of the fluoro group in this compound enhances its lipophilicity, potentially increasing its bioactivity compared to non-fluorinated analogs .

Case Studies and Research Findings

  • Inhibitory Effects on Enzymes : A study demonstrated that this compound could inhibit enzymes involved in neurotransmitter metabolism, suggesting therapeutic applications in neurodegenerative diseases.
  • Antimicrobial Testing : In vitro assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria showed that certain derivatives possess moderate antimicrobial activity, warranting further exploration for antibiotic development .

Q & A

Basic Research Questions

What are the established synthetic routes for 4-(4-Fluoroanilino)-4-oxobutanoic acid, and how can purity be optimized?

The compound is synthesized via Knoevenagel condensation between 4-fluoroaniline and a β-ketoester (e.g., ethyl acetoacetate) under alkaline conditions, followed by hydrolysis and decarboxylation. Key steps include:

  • Step 1 : Condensation at 60–80°C in ethanol with NaOH.
  • Step 2 : Hydrolysis with HCl to yield the oxobutanoic acid intermediate.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity. Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to validate purity .

What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR (DMSO-d6): δ 10.2 (s, NH), 7.6–7.8 (m, Ar-H), 3.2 (t, CH2), 2.5 (t, CH2). 19F^{19}\text{F} NMR shows a singlet at −115 ppm.
  • IR : Strong bands at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch).
  • X-ray crystallography : Monoclinic P21_1/c space group with unit cell parameters a = 10.2048 Å, b = 18.5170 Å, c = 9.6164 Å, β = 90.494° .

How does the fluorine substituent influence the compound’s reactivity?

The electron-withdrawing fluorine atom enhances:

  • Electrophilicity : Facilitates nucleophilic aromatic substitution at the para-position.
  • Hydrogen bonding : Strengthens interactions with biological targets (e.g., enzymes).
  • Oxidative stability : Reduces degradation under acidic conditions compared to non-fluorinated analogs .

Advanced Research Questions

How can crystallographic data resolve contradictions in reported biological activities?

Conflicting bioactivity data (e.g., IC50 variations for COX inhibition) may arise from polymorphic forms. Use SHELXD for phase determination and Hirshfeld surface analysis to compare hydrogen-bonding patterns. For example:

PolymorphSpace GroupIC50 (COX-1, μM)
Form IP21_1/c12.3 ± 1.5
Form IIP18.7 ± 0.9
Differences in crystal packing (e.g., π-π stacking in Form II) enhance target binding .

What experimental strategies validate the compound’s mechanism of enzyme inhibition?

  • Kinetic assays : Measure inhibition constants (KiK_i) under varying substrate concentrations.
  • Molecular docking : Use AutoDock Vina to simulate binding to kynurenine-3-hydroxylase (PDB ID: 3E5G). The fluorophenyl group forms a halogen bond with Tyr327 (distance: 3.1 Å).
  • Site-directed mutagenesis : Replace Tyr327 with alanine to confirm binding site criticality .

How can synthetic byproducts be minimized during scale-up?

  • Continuous flow reactors : Reduce reaction time (from 24h to 2h) and improve yield (85% vs. 65% batch).
  • DoE optimization : Vary temperature (50–90°C) and pH (8–12) to identify ideal conditions (70°C, pH 10).
  • LC-MS monitoring : Detect intermediates (e.g., decarboxylated byproduct at m/z 208) for real-time adjustments .

Methodological Notes

  • Contradiction Analysis : Compare IC50 values across studies using ANOVA to assess significance of experimental conditions (e.g., pH, solvent) .
  • Advanced Purification : Preparative HPLC with a gradient elution (10–90% acetonitrile) resolves diastereomers in derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Fluoroanilino)-4-oxobutanoic acid
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4-(4-Fluoroanilino)-4-oxobutanoic acid

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